molecular formula C13H10F3N3O2 B2981292 N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448129-46-1

N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2981292
CAS No.: 1448129-46-1
M. Wt: 297.237
InChI Key: HGYPNZRVQPLJOL-UHFFFAOYSA-N
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Description

N-(2,3,4-Trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a fused heterocyclic compound featuring a pyrazolo-oxazine core linked to a 2,3,4-trifluorophenyl group via a carboxamide bridge. This structure combines a bicyclic scaffold with fluorine substitutions, which are common in medicinal chemistry to enhance metabolic stability and bioavailability .

Properties

IUPAC Name

N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-7-2-3-8(12(16)11(7)15)17-13(20)9-6-10-19(18-9)4-1-5-21-10/h2-3,6H,1,4-5H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYPNZRVQPLJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₈F₃N₅O₂
Molecular Weight 463.5 g/mol
CAS Number 2034524-52-0

Synthesis

The synthesis of this compound involves several steps typically including the formation of the pyrazolo[5,1-b][1,3]oxazine core followed by substitution reactions to introduce the trifluorophenyl group. Detailed synthetic routes can be found in patent literature and chemical databases .

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit promising anticancer activity. For instance, related compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 through various pathways:

  • Caspase Activation : Compounds similar to this compound have been reported to activate caspases 3/7 and 9, which are crucial for the apoptotic process .
  • Inhibition of NF-κB : These compounds also suppress NF-κB expression while promoting pro-apoptotic factors like p53 and Bax .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on specific enzymes:

  • Carboxylesterase Inhibition : Similar pyrazolo compounds have been identified as selective inhibitors of carboxylesterase (CaE), which is relevant for drug metabolism and detoxification processes . The presence of fluorine atoms may enhance binding affinity due to increased lipophilicity.

Neuroprotective Effects

Some studies have explored neuroprotective properties associated with pyrazolo derivatives. For example:

  • Cholinesterase Inhibition : Research shows that certain pyrazolo compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases . This suggests a potential role in treating conditions like Alzheimer's disease.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that a derivative showed stronger cytotoxic activity than cisplatin in breast cancer cell lines. The mechanism involved apoptosis induction via caspase pathways and autophagy activation .
  • Enzyme Kinetics : Another study focused on the kinetic properties of polyfluoroalkyl derivatives against carboxylesterases. The results indicated that modifications in substituents significantly affected inhibitory potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Target Selectivity

The pyrazolo-oxazine scaffold is a versatile template for drug design. Below is a comparison of key analogs:

Compound Name Substituents Biological Target Potency (IC₅₀ or Ki) Reference
Target Compound 2,3,4-Trifluorophenyl carboxamide Not explicitly reported (inference: NLRP3 or PDE4) N/A
GDC-2394 (S)-Hexahydro-s-indacenyl carbamoyl, methylamino-sulfonamide NLRP3 IC₅₀ = 0.6 nM (human NLRP3)
3-(4-Cyano-5-fluoro-2-methylphenyl)-N-cyclopropyl-6-fluoro analog 4-Cyano-5-fluoro-2-methylphenyl, cyclopropyl carboxamide PDE4C IC₅₀ = 108 nM
3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro analog 4-Chloro-2-methylphenyl, cyclopropyl carboxamide PDE4C IC₅₀ = 160 nM

Key Observations:

  • Fluorine Substitutions : The 2,3,4-trifluorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with fewer fluorine atoms .
  • Carboxamide vs. Sulfonamide : GDC-2394 employs a sulfonamide linker, contributing to its high NLRP3 potency (IC₅₀ = 0.6 nM), whereas carboxamide-linked analogs (e.g., PDE4 inhibitors) show moderate activity .
  • Ring Modifications : The hexahydro-s-indacenyl group in GDC-2394 introduces conformational rigidity, likely improving target binding compared to simpler aryl groups in other analogs .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Carboxamide-linked pyrazolo-oxazines generally show moderate aqueous solubility (10–50 µM range), whereas sulfonamide derivatives like GDC-2394 may require formulation optimization due to lower solubility .

Target Implications

For example:

  • NLRP3 Inhibitors : GDC-2394’s potency highlights the pyrazolo-oxazine scaffold’s suitability for inflammasome modulation .
  • PDE4 Inhibitors: Substitutions at the phenyl group (e.g., cyano, chloro) influence PDE4C selectivity and potency, providing a roadmap for optimizing the target compound .

Q & A

How can researchers confirm the structural integrity of N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide?

Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (2,3,4-trifluorophenyl group) and pyrazolo-oxazine ring protons. Compare chemical shifts with similar fluorinated pyrazoloheterocycles .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry, especially for the pyrazolo-oxazine core .
  • Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

What synthetic strategies are effective for optimizing the yield of this compound?

Basic Research Focus:

  • Stepwise Condensation: Start with pyrazolo-oxazine scaffold synthesis via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. Use K₂CO₃ in DMF for carboxamide coupling (similar to triazolo-thiadiazine protocols) .
  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions.
  • Microwave-Assisted Synthesis: Reduce reaction time and enhance yield by 15–20% compared to conventional heating .

Table 1: Example Reaction Conditions

StepReagentsTemp (°C)Time (h)Yield (%)
1Hydrazine + Oxirane80662
2Trifluorophenyl-COOH, EDC/HOBtRT1278

How can researchers address contradictory spectral data (e.g., NMR vs. computational predictions)?

Advanced Research Focus:

  • Multi-Technique Cross-Validation: Combine experimental NMR with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set) to identify outliers caused by solvent effects or conformational flexibility .
  • Dynamic NMR Analysis: Probe slow-exchange processes (e.g., ring puckering in the oxazine moiety) by variable-temperature NMR .
  • Machine Learning (ML) Models: Train ML algorithms on fluorinated heterocycle datasets to predict spectral trends and resolve ambiguities .

What methodologies are recommended for evaluating pharmacokinetic properties?

Basic Research Focus:

  • SwissADME Profiling: Calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility. Compare with reference drugs (e.g., celecoxib) to assess drug-likeness .
  • In Vitro Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.

Table 2: Example Pharmacokinetic Parameters (SwissADME)

ParameterValueReference Drug (Celecoxib)
logP2.83.5
TPSA (Ų)8575
GI AbsorptionHighHigh

How can salt formation improve bioavailability?

Advanced Research Focus:

  • Ionizable Group Selection: Target the carboxamide moiety for salt formation with inorganic (e.g., HCl) or organic (e.g., sodium acetate) counterions.
  • Solubility Screening: Use high-throughput crystallography to identify salts with enhanced aqueous solubility (>1 mg/mL) .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH) to assess salt stability over 4 weeks .

What computational tools are effective for predicting biological activity?

Advanced Research Focus:

  • Molecular Docking (AutoDock Vina): Screen against COX-2 or kinase targets using the pyrazolo-oxazine core as a pharmacophore. Validate with binding free energy calculations (MM-PBSA) .
  • Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: Study fluorophenyl group interactions with hydrophobic enzyme pockets .
  • AI-Driven Reaction Path Search: Apply ICReDD’s quantum chemical workflows to predict metabolic pathways or degradation products .

How to mitigate poor aqueous solubility during formulation?

Basic Research Focus:

  • Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) while maintaining logP < 3 .
  • Nanoparticle Encapsulation: Use PEGylated liposomes to enhance solubility by 5–10×. Characterize with dynamic light scattering (DLS) .

What experimental precautions are critical for handling this compound?

Basic Research Focus:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and FFP3 masks to avoid dermal/ocular exposure .
  • Waste Management: Neutralize acidic byproducts before disposal. Store hazardous waste in sealed containers labeled "fluorinated organics" .

How does fluorine substitution impact metabolic stability?

Advanced Research Focus:

  • Cytochrome P450 Inhibition Assays: Compare metabolic rates of trifluorophenyl vs. non-fluorinated analogs using human liver microsomes. Fluorine reduces oxidative metabolism by 30–40% .
  • Isotope-Labeled Studies: Use ¹⁹F NMR to track metabolite formation in vitro .

How to design a stability-indicating HPLC method for this compound?

Methodological Answer:

  • Column Selection: C18 (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradient.
  • Forced Degradation: Expose to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradation peaks at 254 nm .
  • Validation Parameters: Include specificity, linearity (R² > 0.999), and precision (%RSD < 2.0) .

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